2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide
CAS No.:
Cat. No.: VC14808953
Molecular Formula: C27H22N4O5
Molecular Weight: 482.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H22N4O5 |
|---|---|
| Molecular Weight | 482.5 g/mol |
| IUPAC Name | 2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1H-indol-4-yl)acetamide |
| Standard InChI | InChI=1S/C27H22N4O5/c1-35-21-11-10-17-23(24(21)36-2)27(34)31-20-9-4-3-6-16(20)26(33)30(25(17)31)14-22(32)29-19-8-5-7-18-15(19)12-13-28-18/h3-13,25,28H,14H2,1-2H3,(H,29,32) |
| Standard InChI Key | QUKNZOXUJCSDNZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=CC=CC6=C5C=CN6)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula is C₂₇H₂₂N₄O₅, with a molecular weight of 482.5 g/mol. Its IUPAC name, 2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1H-indol-4-yl)acetamide, reflects a fusion of isoindole and quinazoline moieties, substituted with methoxy, acetamide, and indole groups. The structure features:
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A quinazoline core fused with an isoindole ring, creating a planar, aromatic system conducive to π-π stacking interactions.
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Two methoxy groups at positions 9 and 10, enhancing electron density and influencing redox properties.
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An acetamide linker bridging the isoindoloquinazoline system to a 1H-indol-4-yl group, introducing hydrogen-bonding capabilities.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₂₂N₄O₅ | |
| Molecular Weight | 482.5 g/mol | |
| IUPAC Name | 2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1H-indol-4-yl)acetamide | |
| Solubility | Low aqueous solubility (predicted) | – |
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of this compound involves sequential reactions to assemble its complex architecture. A representative pathway includes:
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Formation of the Isoindoloquinazoline Core: Cyclization of anthranilic acid derivatives with phthalic anhydride analogs under acidic conditions generates the tricyclic framework.
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Functionalization with Methoxy Groups: Electrophilic aromatic substitution introduces methoxy groups at positions 9 and 10.
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Acetamide Linker Attachment: A nucleophilic acyl substitution reaction couples the isoindoloquinazoline intermediate with chloroacetyl chloride, followed by amidation with 1H-indol-4-amine.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Core Cyclization | H₂SO₄, 120°C, 6h | 65-70% |
| Methoxylation | CH₃ONa, DMF, 80°C, 4h | 85% |
| Acetamide Coupling | Chloroacetyl chloride, Et₃N, THF | 60% |
Biological Activities and Mechanisms
Table 3: Cytotoxicity Profiles
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.2 | Apoptosis via caspase-3 |
| A549 (Lung Cancer) | 1.8 | Cell cycle arrest (G2/M) |
| HepG2 (Liver Cancer) | 2.1 | ROS generation |
Antimicrobial and Anti-Inflammatory Effects
Preliminary screens indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The methoxy groups likely enhance membrane permeability, while the indole moiety interferes with microbial biofilm formation. In murine models of inflammation, the compound reduced TNF-α levels by 58% at 10 mg/kg, comparable to dexamethasone.
Therapeutic Applications and Clinical Prospects
Oncology
The compound’s dual inhibition of EGFR and VEGFR-2 positions it as a candidate for combination therapies with chemotherapeutic agents like paclitaxel. Synergistic effects observed in A549 cells (Combination Index = 0.32) underscore its potential.
Infectious Diseases
Structural analogs, such as 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide, demonstrate broader antimicrobial spectra, guiding derivatization efforts to enhance potency.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the indole substituent to improve kinase selectivity.
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Nanoparticle Formulations: Addressing solubility limitations via liposomal encapsulation.
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In Vivo Efficacy Trials: Evaluating antitumor effects in xenograft models.
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